

An In-depth Technical Guide to the Physical Properties of Enantiopure 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-methylcyclohexanone

Cat. No.: B3050304

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 3-methylcyclohexanone, a chiral ketone of significant interest in pharmaceutical and fragrance industries. This document outlines key quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such chiral compounds.

Core Physical Properties

The physical properties of the (R) and (S) enantiomers of 3-methylcyclohexanone are identical, with the exception of the direction in which they rotate plane-polarized light. The following tables summarize the key physical constants for these compounds.

Table 1: Physical Properties of Enantiopure 3-Methylcyclohexanone

Property	(R)-(+)-3-Methylcyclohexanone	(S)-(-)-3-Methylcyclohexanone
CAS Number	13368-65-5	24965-87-5
Molecular Formula	C ₇ H ₁₂ O	C ₇ H ₁₂ O
Molecular Weight	112.17 g/mol	112.17 g/mol
Appearance	Colorless to yellow liquid	Colorless to yellow liquid
Boiling Point	168 - 170 °C	168 - 170 °C
Density	0.916 g/mL at 25 °C	0.916 g/mL at 25 °C
Refractive Index (n _{20/D})	1.446	1.446
Specific Rotation [α]	+13.5° (neat, 24 °C)	-13.5° (neat, 24 °C) (inferred)

Experimental Protocols

Accurate determination of the physical properties of enantiopure compounds is critical for their characterization and quality control. The following sections detail the standard experimental methodologies for measuring the key physical constants of 3-methylcyclohexanone.

Determination of Specific Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by an enantiopure sample of 3-methylcyclohexanone to determine its specific rotation.

Apparatus:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- **Sample Preparation:** As 3-methylcyclohexanone is a liquid, the measurement can be performed on the neat (undiluted) liquid.
- **Instrument Calibration:** Calibrate the polarimeter using a blank (empty cell or a cell filled with an achiral solvent) to set the zero point.
- **Sample Loading:** Carefully fill the polarimeter cell with the enantiopure 3-methylcyclohexanone, ensuring no air bubbles are present in the light path.
- **Measurement:** Place the filled cell in the polarimeter and measure the observed angle of rotation (α).
- **Calculation of Specific Rotation:** For a neat liquid, the specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * d)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - d is the density of the liquid in g/mL.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid 3-methylcyclohexanone equals the atmospheric pressure.

Apparatus:

- Thiele tube or other heating apparatus (e.g., oil bath)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle

Procedure:

- **Sample Preparation:** Place a small amount of 3-methylcyclohexanone into the small test tube.
- **Capillary Insertion:** Place the capillary tube, sealed end up, into the test tube containing the sample.
- **Assembly:** Attach the test tube to the thermometer and immerse it in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** Gently heat the side arm of the Thiele tube.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Boiling Point Determination:** The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.

Determination of Density

Objective: To determine the mass per unit volume of enantiopure 3-methylcyclohexanone.

Apparatus:

- Pycnometer (a specific volume glass flask)
- Analytical balance
- Water bath for temperature control

Procedure:

- **Mass of Empty Pycnometer:** Clean and dry the pycnometer and determine its mass.
- **Mass of Pycnometer with Sample:** Fill the pycnometer with 3-methylcyclohexanone, ensuring it reaches the calibration mark. Thermostat the pycnometer to a specific temperature (e.g., 25 °C) and then weigh it.

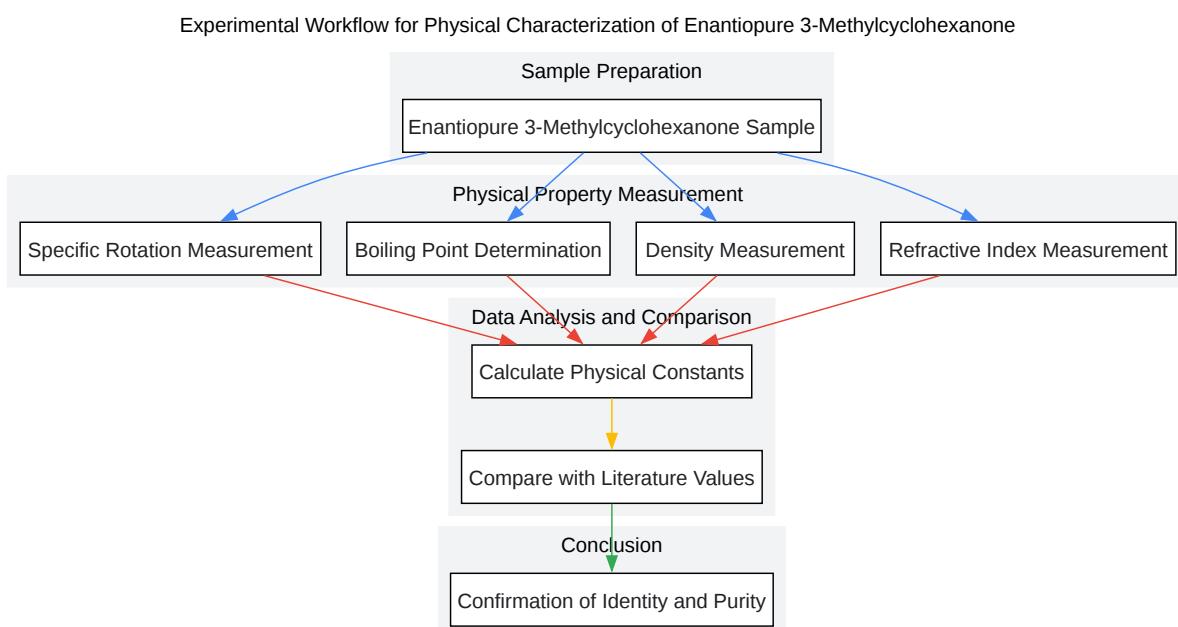
- Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water to the calibration mark, thermostat to the same temperature, and weigh it.
- Calculation of Density: The density of the liquid (ρ_{liquid}) is calculated using the formula:
$$\rho_{\text{liquid}} = (m_{\text{liquid}} / m_{\text{water}}) * \rho_{\text{water}}$$
where:
 - m_{liquid} is the mass of the 3-methylcyclohexanone.
 - m_{water} is the mass of the water.
 - ρ_{water} is the known density of water at the measurement temperature.

Determination of Refractive Index

Objective: To measure the extent to which light is bent as it passes through liquid 3-methylcyclohexanone.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper


Procedure:

- Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of 3-methylcyclohexanone onto the prism of the refractometer.
- Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically at 20 °C).
- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index

from the scale.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of an enantiopure sample of 3-methylcyclohexanone.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of 3-methylcyclohexanone.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Enantiopure 3-Methylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050304#physical-properties-of-enantiopure-3-methylcyclohexanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com